Ethyl 4-bromo-3-cyano-2-methylbenzoate
Description
Ethyl 4-bromo-3-cyano-2-methylbenzoate is a substituted ethyl benzoate ester featuring a bromo group at the 4-position, a cyano group at the 3-position, and a methyl group at the 2-position of the benzene ring. This compound is likely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science due to its reactive substituents. The bromo group offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), the cyano group enables nitrile-specific transformations, and the methyl group introduces steric effects that may influence regioselectivity or crystallization.
Properties
IUPAC Name |
ethyl 4-bromo-3-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-5-10(12)9(6-13)7(8)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYPSXHBMFGRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-cyano-2-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of 3-cyano-2-methylbenzoic acid, followed by esterification with ethanol. The bromination step typically requires the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The esterification step involves refluxing the brominated product with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group in the compound can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of ethyl 4-azido-3-cyano-2-methylbenzoate or ethyl 4-thiocyanato-3-cyano-2-methylbenzoate.
Reduction: Formation of ethyl 4-bromo-3-amino-2-methylbenzoate.
Oxidation: Formation of ethyl 4-bromo-3-cyano-2-carboxybenzoate.
Scientific Research Applications
Ethyl 4-bromo-3-cyano-2-methylbenzoate is utilized in various scientific research applications due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents for conditions such as cancer and infectious diseases often involves derivatives of this compound.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which ethyl 4-bromo-3-cyano-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine and cyano groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its molecular targets. The ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Key Differences :
- The bromo and methyl groups in this compound significantly increase molecular weight and steric bulk compared to Ethyl 4-cyanobenzoate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
